5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid
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Description
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been studied . The synthesis often involves the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, which can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Scientific Research Applications
Catalytic Applications and Synthesis
Catalytic Efficiency in Organic Synthesis : Some studies have explored the efficiency of related sulfonic acid compounds in catalyzing organic reactions. For instance, 1,3,5-Tris(hydrogensulfato) benzene, a related compound, has been demonstrated to act as an efficient catalyst in the synthesis of specific organic derivatives, highlighting the potential of sulfonic acid compounds in facilitating various chemical transformations (Karimi-Jaberi et al., 2012).
Role in Hydrocarbon Oxidation : The catalytic properties of sulfonated compounds in the oxidation of hydrocarbons have been studied, with findings showing selective oxidation by aqueous solutions of certain platinum salts. This research suggests the potential of sulfonated compounds in selective chemical synthesis and transformation processes (Labinger et al., 1993).
Synthesis of Pyrimidine Derivatives : Research into the synthesis of new pyrimidine derivatives with potential antiproliferative activity against cancer cell lines indicates the utility of sulfonamides (and by extension, sulfonic acids) in the development of therapeutic agents. This underscores the broader application of sulfonic acid derivatives in medicinal chemistry research, albeit outside the direct context of drug use and dosage (Awad et al., 2015).
Chemical Properties and Reactions
- Chemical Reactivity and Interaction Studies : The reactivity and interaction of sulfonated compounds, similar to the target chemical, with other substances in chemical synthesis processes have been extensively studied. These studies provide insights into the mechanisms and selectivity of reactions involving sulfonated compounds, which can be pivotal for developing new synthetic routes and materials (Hazra et al., 2015).
Properties
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO3S2/c12-8-3-6(11(13,14)15)5-16-9(8)4-7-1-2-10(20-7)21(17,18)19/h1-3,5H,4H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGBPEJMPSLGOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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